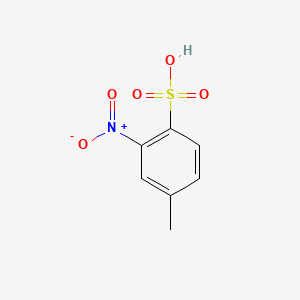

3-Nitrotoluene-4-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

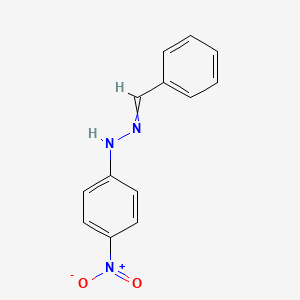

3-Nitrotoluene-4-sulfonic acid is a derivative of nitrotoluene, which is a pale yellow solid . It is one of the three isomers of nitrotoluene . The principal application of nitrotoluene involves its sulfonation to give nitrotoluene-sulfonic acid . This species can be oxidatively coupled to produce stilbene derivatives, which are used as dyes .

Synthesis Analysis

The synthesis of this compound involves the sulfonation of nitrotoluenes in 30% oleum . The temperature effect on the isomer distribution in the monosulfonation products has been examined by proton NMR analysis of the reaction mixtures . In the sulfonation of o-nitrotoluene, 2-nitrotoluene-4-sulfonic acid was the sole product . Three isomeric sulfonic acids, 3-nitrotoluene-4-, 5- and 6-sulfonic acids, were obtained from the sulfonation of m-nitrotoluene .Molecular Structure Analysis

The molecular structure of this compound is similar to that of nitrotoluene, with the addition of a sulfonic acid group . The presence of this group significantly alters the properties of the molecule, including its reactivity and solubility .Chemical Reactions Analysis

This compound undergoes reactions typical for nitrobenzene derivatives . For example, it can be hydrogenated to give p-toluidine . It can also undergo oxidation of the methyl substituent, yielding various products depending on the conditions .Physical and Chemical Properties Analysis

This compound crystallizes from water as pale yellow hygroscopic needles of the dihydrate .Mecanismo De Acción

The mechanism of action of 3-Nitrotoluene-4-sulfonic acid involves electrophilic aromatic substitution . The nitro (NO2), sulfonic acid (SO3H), and carbonyl (C=O) substituents have a full or partial positive charge on the atom bonded to the aromatic ring . Structures in which like-charges are close to each other are destabilized by charge repulsion, so these substituents inhibit ortho and para substitution more than meta substitution .

Safety and Hazards

3-Nitrotoluene-4-sulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if inhaled, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Propiedades

Número CAS |

65542-35-0 |

|---|---|

Fórmula molecular |

C7H7NO5S |

Peso molecular |

217.20 g/mol |

Nombre IUPAC |

4-methyl-2-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H7NO5S/c1-5-2-3-7(14(11,12)13)6(4-5)8(9)10/h2-4H,1H3,(H,11,12,13) |

Clave InChI |

MXGITBULPTZNHM-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B8808574.png)

![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B8808585.png)

![2'-Chloro-[1,1'-biphenyl]-4-amine](/img/structure/B8808624.png)